4-Nitrobenzo[4,5]imidazo[1,2-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-nitropyrido[1,2-a]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c15-14(16)10-6-3-7-13-9-5-2-1-4-8(9)12-11(10)13/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRIBVDAFKHJIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Mechanistic Insights
Synthesis of Nitro-Substituted Benzonih.govnih.govimidazo[1,2-a]pyridines
The synthesis of nitro-substituted Benzo nih.govnih.govimidazo[1,2-a]pyridines can be approached through two primary strategies: direct nitration of the parent heterocycle or the construction of the heterocyclic system from nitro-containing precursors.
Direct nitration of the Benzo nih.govnih.govimidazo[1,2-a]pyridine (B132010) scaffold typically involves the use of standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the electronic properties of the heterocyclic system.
Alternatively, the fused ring system can be constructed from precursors already bearing a nitro group. For instance, a common synthetic route to the related imidazo[1,2-a]pyridine core involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone. To synthesize a nitro-substituted analogue, one could start with a nitro-substituted 2-aminopyridine or a nitro-substituted α-haloketone. For example, the synthesis of 2-(4-nitrophenyl)imidazo[1,2-a]pyridine (B188108) has been reported. tci-thaijo.org
A plausible synthetic route to 4-Nitrobenzo nih.govnih.govimidazo[1,2-a]pyridine could involve the cyclization of a suitably substituted and functionalized nitro-containing benzimidazole (B57391) derivative.
Mechanistic Understanding of Formation
The mechanism of direct nitration of the Benzo nih.govnih.govimidazo[1,2-a]pyridine ring system is expected to follow a classical electrophilic aromatic substitution pathway. The nitronium ion (NO₂⁺), generated in situ from the nitrating agent, acts as the electrophile. The regioselectivity of the reaction, determining the position of the nitro group, is governed by the electron density distribution within the heterocyclic rings. The fused imidazole (B134444) and pyridine (B92270) rings influence the reactivity of the benzene (B151609) portion of the molecule, directing the incoming electrophile to specific positions. Detailed mechanistic studies, often supported by computational calculations, are crucial for predicting and controlling the outcome of such reactions.
Derivatization and Further Functionalization
The nitro group in 4-Nitrobenzo nih.govnih.govimidazo[1,2-a]pyridine (B132010) serves as a versatile functional handle for further chemical modifications. The electron-withdrawing nature of the nitro group can activate the aromatic ring towards nucleophilic aromatic substitution reactions, allowing for the introduction of a variety of other functional groups.
Furthermore, the nitro group can be readily reduced to an amino group. This amino derivative then opens up a vast array of subsequent chemical transformations, including diazotization followed by substitution, acylation, and alkylation, enabling the synthesis of a diverse library of derivatives with potentially interesting biological or material properties.
Advanced Derivatization and Functionalization Strategies of the Benzo 1 2 Imidazo 1,2 a Pyridine Scaffold
C-H Functionalization Methodologies
Direct C-H bond functionalization represents a powerful and atom-economical approach for the derivatization of the benzo researchgate.netrsc.orgimidazo[1,2-a]pyridine (B132010) scaffold. researchgate.netresearchgate.net This strategy avoids the need for pre-functionalized starting materials, thereby streamlining synthetic pathways. nih.gov Methodologies for C-H functionalization can be broadly categorized into transition-metal-catalyzed and metal-free approaches. rsc.orgresearchgate.net
Transition-metal catalysis, particularly with palladium, has been widely employed for the site-selective functionalization of the related imidazo[1,2-a]pyridine core. nih.gov The nitrogen atom at position 1 can act as a directing group, facilitating ortho-C-H activation and subsequent functionalization of an aryl substituent at the C2-position. nih.gov While specific examples for 4-nitrobenzo researchgate.netrsc.orgimidazo[1,2-a]pyridine are not extensively documented, the principles of directed C-H activation are applicable.
Metal-free C-H functionalization methods have also gained prominence, offering milder reaction conditions and avoiding contamination with metal residues. researchgate.netresearchgate.net These can involve radical-based reactions or the use of strong oxidants to activate C-H bonds for subsequent nucleophilic attack. rsc.org For the 4-nitro derivative, the electron-withdrawing nature of the nitro group would likely influence the regioselectivity of such reactions, potentially deactivating certain positions towards electrophilic attack while activating others for nucleophilic substitution.
Recent advancements have also highlighted the use of visible light-induced photocatalysis for the C-H functionalization of imidazo[1,2-a]pyridines, providing an environmentally benign and efficient method for derivatization. nih.govmdpi.com
Introduction of Diverse Chemical Functionalities on the Benzoresearchgate.netrsc.orgimidazo[1,2-a]pyridine Core
A wide array of chemical functionalities can be introduced onto the benzo researchgate.netrsc.orgimidazo[1,2-a]pyridine nucleus to generate a diverse library of derivatives. These modifications are essential for structure-activity relationship (SAR) studies and for optimizing the properties of lead compounds.
The introduction of alkyl and aryl groups can significantly impact the lipophilicity and steric profile of the molecule. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are standard methods for the arylation of halogenated benzo researchgate.netrsc.orgimidazo[1,2-a]pyridines. nih.gov For direct C-H arylation, palladium catalysis with a directing group can be employed. nih.gov
Visible light-induced methods have been developed for the C5-alkylation of imidazo[1,2-a]pyridines using alkyl N-hydroxyphthalimides as the alkyl source and eosin (B541160) Y as a photocatalyst. nih.gov This approach offers a mild and selective means of introducing alkyl chains. The presence of a nitro group at the 4-position would likely influence the electronic properties of the pyridine (B92270) ring, potentially affecting the site-selectivity of such radical-based alkylation reactions.
| Functionalization | Methodology | Reagents | Potential Position |
| Arylation | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Halogenated positions |
| Arylation | C-H Arylation | Aryl halide, Pd catalyst | C2-aryl (ortho), C3 |
| Alkylation | Visible-light induced | Alkyl N-hydroxyphthalimide, photocatalyst | C5 |
Halogenation provides a versatile handle for further functionalization through cross-coupling reactions. The direct halogenation of the benzo researchgate.netrsc.orgimidazo[1,2-a]pyridine scaffold can be achieved using various halogenating agents. The regioselectivity is dependent on the reaction conditions and the electronic nature of the substrate. The electron-withdrawing nitro group at the 4-position would be expected to direct electrophilic halogenation to other positions on the heterocyclic core.
Modifications of the nitro group itself are also a viable strategy for derivatization. Reduction of the nitro group to an amine is a common transformation, which can be achieved using various reducing agents such as SnCl₂ or catalytic hydrogenation. researchgate.netnih.gov The resulting amino group can then be further functionalized, for example, through acylation, alkylation, or conversion to a diazonium salt for subsequent Sandmeyer reactions.
| Modification | Methodology | Typical Reagents | Product |
| Halogenation | Electrophilic Halogenation | NBS, NCS, I₂ | Halogenated derivative |
| Nitro Reduction | Chemical Reduction | SnCl₂, Fe/HCl | Amino derivative |
| Nitro Reduction | Catalytic Hydrogenation | H₂, Pd/C | Amino derivative |
The cyano group is a valuable functional group that can be converted into various other functionalities, including carboxylic acids, amides, and amines. fiveable.menih.gov The introduction of a cyano group onto the benzo researchgate.netrsc.orgimidazo[1,2-a]pyridine scaffold can be accomplished through several methods. Palladium-catalyzed cyanation of halo-substituted derivatives using cyanide sources like Zn(CN)₂ or K₄[Fe(CN)₆] is a well-established method. researchgate.net
More recently, electrochemical methods for the C-H cyanation of imidazo[1,2-a]pyridines have been developed. researchgate.netorganic-chemistry.org These methods often use trimethylsilyl (B98337) cyanide (TMSCN) as the cyano source and offer a metal-free and environmentally friendly alternative. organic-chemistry.org The reaction proceeds via an oxidative mechanism, and the regioselectivity is typically at the C3 position. organic-chemistry.org The presence of a 4-nitro group would likely influence the oxidation potential and the stability of the radical cation intermediate, thereby affecting the efficiency and regioselectivity of the reaction.
| Reaction | Methodology | Cyanide Source | Position |
| Cyanation | Palladium-catalyzed | Zn(CN)₂, K₄[Fe(CN)₆] | Halogenated positions |
| C-H Cyanation | Electrochemical Oxidation | TMSCN | C3 |
Thiolation can be achieved through various methods, including the reaction of a halogenated precursor with a thiol or by C-H functionalization. For instance, a one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols has been reported, utilizing a dual catalytic system of flavin and iodine. organic-chemistry.org The applicability of these methods to the 4-nitrobenzo researchgate.netrsc.orgimidazo[1,2-a]pyridine scaffold would need to be experimentally verified, with the nitro group potentially influencing the reactivity and site-selectivity.
Site-Specific Derivatization and Late-Stage Functionalization
Site-specific derivatization is crucial for establishing clear structure-activity relationships. The inherent reactivity of the different positions on the benzo researchgate.netrsc.orgimidazo[1,2-a]pyridine core can be exploited for selective functionalization. For example, the C3 position of imidazo[1,2-a]pyridines is often the most nucleophilic and susceptible to electrophilic attack. rsc.org
Late-stage functionalization, the introduction of functional groups into a complex molecule at a late stage of the synthesis, is a highly valuable strategy in drug discovery. nih.gov C-H functionalization methodologies are particularly well-suited for this purpose, as they allow for the direct modification of the core structure without the need for extensive synthetic manipulations. The ability to selectively introduce functionalities at various positions on the 4-nitrobenzo researchgate.netrsc.orgimidazo[1,2-a]pyridine scaffold in the presence of other functional groups would be a significant advantage in the development of new bioactive compounds.
Synthesis of Polycyclic Fused Analogs and Bridged Systems of 4-Nitrobenzoresearchgate.netnih.govimidazo[1,2-a]pyridine
The construction of polycyclic fused analogs and bridged systems from the 4-Nitrobenzo researchgate.netnih.govimidazo[1,2-a]pyridine scaffold represents an advanced derivatization strategy aimed at creating complex molecular architectures with potentially novel chemical and biological properties. These intricate structures are synthesized by forming additional rings onto the existing benzo researchgate.netnih.govimidazo[1,2-a]pyridine framework. The presence of the nitro group at the 4-position offers a versatile functional handle that can be strategically manipulated to facilitate the desired annulation reactions.
A primary and highly effective strategy for the synthesis of polycyclic fused analogs involves the chemical transformation of the nitro group. The reduction of the nitro functionality to a primary amine is a key initial step, yielding 4-aminobenzo researchgate.netnih.govimidazo[1,2-a]pyridine. This amino group can then participate in a variety of intramolecular cyclization reactions to forge new heterocyclic rings fused to the benzo portion of the molecule.
One plausible approach is the condensation of the 4-amino derivative with a suitable dielectrophile, followed by an intramolecular cyclization. For instance, reaction with a β-ketoester could lead to the formation of a fused pyridinone ring, resulting in a pentacyclic system.
A more direct method for constructing fused polycyclic systems is through reductive cyclization. This approach involves the simultaneous reduction of the nitro group and cyclization with a suitably positioned reactive moiety. For example, a one-pot reaction of a 2-(2-nitrophenyl)-1H-benzo[d]imidazole with an aldehyde, mediated by a reducing agent like zinc dust in water, can yield a 5,6-dihydrobenzo researchgate.netnih.govimidazo[1,2-c]quinazoline derivative. nih.gov This methodology highlights the potential for the nitro group to be a linchpin in the formation of complex heterocyclic systems.
Furthermore, intramolecular C-H amination presents another powerful tool for the synthesis of fused analogs. Following the reduction of the nitro group to an amine, the resulting 4-aminobenzo researchgate.netnih.govimidazo[1,2-a]pyridine can be subjected to conditions that promote the formation of a new bond between the amino group and a C-H bond on a neighboring aromatic ring, if one is introduced at a suitable position. For example, derivatives of 2-(2'-aminophenyl)imidazo[1,2-a]pyridines have been shown to undergo copper-catalyzed intramolecular C-H amination to afford 5H-pyrido[2',1':2,3]imidazo[4,5-b]indoles. researchgate.net This strategy could be adapted to the 4-amino congener to construct novel polycyclic frameworks.
The following table outlines hypothetical examples of reactants and the potential polycyclic fused products that could be synthesized from 4-aminobenzo researchgate.netnih.govimidazo[1,2-a]pyridine, based on established synthetic methodologies for related heterocyclic compounds.
| Starting Material | Reagent | Potential Polycyclic Fused Product | Reaction Type |
| 4-Aminobenzo researchgate.netnih.govimidazo[1,2-a]pyridine | Ethyl acetoacetate | Pyrido[3,2-f]benzo researchgate.netnih.govimidazo[1,2-a]pyridin-5(6H)-one | Condensation and Intramolecular Cyclization |
| 4-Aminobenzo researchgate.netnih.govimidazo[1,2-a]pyridine | Diethyl malonate | Pyrimido[5,4-f]benzo researchgate.netnih.govimidazo[1,2-a]pyridine-5,7(6H,8H)-dione | Condensation and Intramolecular Cyclization |
| 2-(2-Nitrophenyl)-4-nitrobenzo researchgate.netnih.govimidazo[1,2-a]pyridine | Benzaldehyde (with Zn/H₂O) | Dihydroquinazolino[3,2-a]benzo researchgate.netnih.govimidazo[1,2-a]pyridine derivative | Reductive Cyclization |
| 2-(2-Aminophenyl)-4-aminobenzo researchgate.netnih.govimidazo[1,2-a]pyridine | Cu(OTf)₂, (diacetoxyiodo)benzene | Indolo[2,3-f]benzo researchgate.netnih.govimidazo[1,2-a]pyridine derivative | Intramolecular C-H Amination |
The research in this area continues to evolve, with the development of novel synthetic methodologies holding the key to accessing these intricate and potentially valuable polycyclic and bridged molecular architectures.
Advanced Spectroscopic Characterization for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 4-Nitrobenzo dtic.milnih.govimidazo[1,2-a]pyridine (B132010), both ¹H and ¹³C NMR would provide critical information for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the seven protons on the aromatic framework. Due to the fused ring system's asymmetry, all seven protons should be chemically non-equivalent, resulting in seven unique signals. The signals would appear in the downfield region, typically between 7.0 and 9.0 ppm, which is characteristic of aromatic protons. The electron-withdrawing nature of the nitro group at the C4 position would cause a significant downfield shift for the adjacent proton (H5), making it one of the most deshielded protons in the spectrum. Protons on the benzo and pyridine (B92270) moieties of the fused system would exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling with their neighbors. dtic.mil
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is predicted to display 12 distinct signals, one for each carbon atom in the molecule, reflecting the lack of molecular symmetry. The chemical shifts would provide insight into the electronic environment of each carbon. Carbons bonded directly to nitrogen atoms (e.g., C5a, C10a, C1) and the carbon bearing the nitro group (C4) would be significantly influenced. The C4 carbon is expected to be shifted downfield due to the strong electron-withdrawing effect of the nitro group. Aromatic carbons typically resonate in the range of 110-150 ppm. tci-thaijo.org The analysis of chemical shifts in related imidazo[1,2-a]pyridine derivatives supports these predictions. dtic.miltci-thaijo.org
Predicted ¹H and ¹³C NMR Data Note: The following table is predictive and based on theoretical principles and analysis of similar structures. Actual experimental values may vary.
| Technique | Expected Chemical Shift Range (ppm) | Key Features |
|---|---|---|
| ¹H NMR | 7.0 - 9.0 | 7 unique signals; significant downfield shift for H5; complex splitting patterns. |
| ¹³C NMR | 110 - 150 | 12 unique signals; downfield shifts for carbons attached to heteroatoms (N, O) and the nitro group. |
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4-Nitrobenzo dtic.milnih.govimidazo[1,2-a]pyridine would be dominated by characteristic bands of the nitro group and the aromatic heterocyclic system.
The most prominent and diagnostic peaks would be the strong, distinct stretching vibrations of the nitro (NO₂) group. These typically appear as two bands: an asymmetric stretch in the range of 1500–1570 cm⁻¹ and a symmetric stretch between 1300–1370 cm⁻¹. The spectrum would also feature aromatic C-H stretching vibrations above 3000 cm⁻¹, and a series of C=C and C=N stretching vibrations within the fingerprint region (1400–1650 cm⁻¹), which are characteristic of the fused aromatic ring structure. researchgate.net Aromatic C-H out-of-plane bending vibrations would also be visible below 900 cm⁻¹.
Expected Infrared Absorption Bands
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aromatic C=C and C=N Stretch | 1400 - 1650 | Medium to Strong |
| Asymmetric NO₂ Stretch | 1500 - 1570 | Strong |
| Symmetric NO₂ Stretch | 1300 - 1370 | Strong |
| Aromatic C-H Bend (out-of-plane) | 750 - 900 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For 4-Nitrobenzo dtic.milnih.govimidazo[1,2-a]pyridine (C₁₂H₇N₃O₂), high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass. The calculated monoisotopic mass is 225.0538 g/mol .
The mass spectrum would show a prominent molecular ion peak ([M]⁺) at m/z 225. The fragmentation pattern under electron ionization (EI) would be characteristic of nitroaromatic compounds. Common fragmentation pathways would likely involve the loss of small neutral molecules. Key expected fragment ions would include:
[M - NO₂]⁺ (m/z 179): Resulting from the cleavage of the C-N bond.
[M - NO]⁺ (m/z 195): A common rearrangement and fragmentation pathway for aromatic nitro compounds.
[M - O - NO]⁺ (m/z 179): Loss of an oxygen atom followed by nitric oxide.
Analysis of fragmentation patterns in related heterocyclic systems provides a basis for predicting these pathways. mdpi.com
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Optical Properties
UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugation and chromophores. The extended π-conjugated system of the benzo dtic.milnih.govimidazo[1,2-a]pyridine core is expected to result in strong absorption in the UV region. The spectrum for a related, substituted benzo dtic.milnih.govimidazo[1,2-a]pyridine shows absorption bands around 244, 285, 326, and 365 nm, corresponding to π-π* and n-π* transitions. nih.gov The introduction of a nitro group, a powerful auxochrome and electron-withdrawing group, would likely cause a bathochromic (red) shift in the absorption maxima.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While the parent imidazo[1,2-a]pyridine scaffold is known to be fluorescent, the presence of a nitro group often leads to fluorescence quenching. rsc.orgresearchgate.net This is because the nitro group can promote non-radiative decay pathways, such as intersystem crossing, which compete with fluorescence. Therefore, 4-Nitrobenzo dtic.milnih.govimidazo[1,2-a]pyridine is expected to be weakly fluorescent or non-fluorescent.
Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination
Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of 4-Nitrobenzo dtic.milnih.govimidazo[1,2-a]pyridine could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.
The analysis would confirm the planarity of the fused four-ring system. Crystal structures of similar fused heterocyclic compounds, such as substituted benzo dtic.milnih.govimidazo[1,2-a]pyridines, have shown that the core structure is largely planar. nih.gov The analysis would also reveal the orientation of the nitro group relative to the aromatic plane and provide detailed information about intermolecular interactions, such as π-π stacking or hydrogen bonding, which dictate the crystal packing arrangement. uctm.edu
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. This data is used to confirm the empirical formula and assess the purity of a synthesized sample. For 4-Nitrobenzo dtic.milnih.govimidazo[1,2-a]pyridine, with the molecular formula C₁₂H₇N₃O₂, the theoretical elemental composition can be calculated.
Theoretical Elemental Composition
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 12 | 144.132 | 63.99% |
| Hydrogen | H | 1.008 | 7 | 7.056 | 3.13% |
| Nitrogen | N | 14.007 | 3 | 42.021 | 18.66% |
| Oxygen | O | 15.999 | 2 | 31.998 | 14.21% |
| Total | 225.207 | 100.00% |
Experimental results from a pure sample should closely match these calculated percentages, typically within a ±0.4% margin, to verify the compound's elemental composition.
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and properties of molecules. For systems analogous to 4-Nitrobenzo researchgate.netuctm.eduimidazo[1,2-a]pyridine, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, are instrumental in optimizing molecular geometry and predicting electronic properties.
In studies of 4-(aryl)-benzo researchgate.netuctm.eduimidazo[1,2-a]pyrimidine-3-carbonitriles, a structurally similar fused system, DFT calculations have been used to elucidate the spatial distribution of molecular orbitals and their energy levels. mdpi.com For related imidazo[4,5-b]pyridine derivatives, DFT has been employed to investigate global and local reactivity, providing insights into the molecule's behavior in chemical reactions. uctm.edu These studies indicate that the introduction of a nitro group, a strong electron-withdrawing substituent, would significantly influence the electronic distribution within the benzo researchgate.netuctm.eduimidazo[1,2-a]pyridine framework. This would likely lead to a notable polarization of the molecule, affecting its reactivity and intermolecular interactions.
Analysis of Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity.
For the related 4-(aryl)-benzo researchgate.netuctm.eduimidazo[1,2-a]pyrimidine-3-carbonitrile systems, the HOMO is typically localized on the electron-donating aryl substituent, while the LUMO is centered on the electron-accepting benzo researchgate.netuctm.eduimidazo[1,2-a]pyrimidine (B1208166) core. mdpi.com In the case of 4-Nitrobenzo researchgate.netuctm.eduimidazo[1,2-a]pyridine, the potent electron-withdrawing nature of the nitro group is expected to significantly lower the energy of the LUMO, primarily localized on the nitro group and the fused ring system. The HOMO would likely be distributed over the benzo-fused imidazole (B134444) and pyridine rings. This would result in a relatively small HOMO-LUMO gap, suggesting a higher propensity for chemical reactions.
Table 1: Calculated Frontier Molecular Orbital Energies for a Representative Imidazo[1,2-a]pyridine Derivative (A8, X=NO2) in the Gas Phase tandfonline.com
| Orbital | Energy (eV) |
| HOMO | -7.24 |
| LUMO | -3.81 |
| HOMO-LUMO Gap | 3.43 |
Note: This data is for a related imidazo[1,2-a]pyridine derivative and is intended to be illustrative of the potential values for the target compound.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. MEP maps illustrate regions of electron richness (nucleophilic, typically colored red) and electron deficiency (electrophilic, typically colored blue).
In studies of nitro-substituted imidazo[4,5-b]pyridines, the MEP maps clearly show a significant accumulation of negative potential around the oxygen atoms of the nitro group, indicating these as primary sites for electrophilic attack. uctm.edu Conversely, regions of positive potential are often found on the hydrogen atoms of the aromatic rings. For 4-Nitrobenzo researchgate.netuctm.eduimidazo[1,2-a]pyridine, it is anticipated that the MEP would reveal a highly electron-deficient region around the nitro group and the adjacent pyridine ring, making this area susceptible to nucleophilic attack. The benzo-fused part of the molecule would likely exhibit a more complex electrostatic potential landscape.
Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analyses
The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are advanced computational methods that provide deep insights into the nature of chemical bonds and non-covalent interactions within a molecule. QTAIM analysis defines atomic basins and characterizes the properties of bond critical points (BCPs) to classify interactions as either shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals). RDG analysis visualizes and quantifies weak non-covalent interactions.
While no specific QTAIM or RDG studies on 4-Nitrobenzo researchgate.netuctm.eduimidazo[1,2-a]pyridine are available, research on other substituted imidazo[1,2-a]pyridine-based dyes has utilized these techniques to analyze intramolecular hydrogen bonding. tandfonline.com For the target molecule, these analyses would be crucial in understanding the intramolecular forces, particularly the interactions involving the nitro group and the fused ring system, which can influence its conformational preferences and crystal packing.
Computational Investigation of Conformational Landscapes and Isomerization
The conformational landscape of a molecule describes the relative energies of its different spatial arrangements (conformers). Understanding this landscape is vital for predicting the most stable conformations and any potential isomerization pathways.
For flexible molecules, computational methods can map the potential energy surface to identify energy minima corresponding to stable conformers and transition states connecting them. While the benzo researchgate.netuctm.eduimidazo[1,2-a]pyridine core is largely rigid, the nitro group can exhibit some rotational freedom. Computational studies on related imidazo[4,5-b]pyridine derivatives have explored tautomerism, a form of isomerization involving proton transfer. nih.gov For 4-Nitrobenzo researchgate.netuctm.eduimidazo[1,2-a]pyridine, computational analysis could reveal the rotational barrier of the nitro group and investigate the relative stabilities of different planar and non-planar conformations.
Theoretical Prediction of Chemical Reactivity and Stability Descriptors
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. These descriptors include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω).
Chemical Potential (μ): Indicates the escaping tendency of electrons from a system.
Chemical Hardness (η): Measures the resistance to charge transfer.
Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to accept electrons.
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.
Studies on imidazo[4,5-b]pyridine derivatives have shown that these descriptors are sensitive to the nature of substituents. nih.gov For 4-Nitrobenzo researchgate.netuctm.eduimidazo[1,2-a]pyridine, the presence of the electron-withdrawing nitro group is expected to result in a high electrophilicity index, indicating a strong electrophilic character.
Table 2: Calculated Global Reactivity Descriptors for a Representative Imidazo[4,5-b]pyridine Derivative nih.gov
| Descriptor | Value (eV) |
| Chemical Potential (μ) | -3.89 |
| Chemical Hardness (η) | 2.05 |
| Global Softness (S) | 0.24 |
| Electrophilicity Index (ω) | 3.69 |
Note: This data is for a related imidazo[4,5-b]pyridine derivative and serves as an illustrative example.
Computational Analysis of Prototropic Equilibria and Acid-Base Properties
Prototropic tautomerism, the migration of a proton between different sites in a molecule, can significantly impact its chemical and biological properties. Computational chemistry is a key tool for determining the relative stabilities of different tautomers and the energy barriers for their interconversion.
Molecular Modeling and Docking Studies (focused on molecular interactions and binding mechanisms)
As of the latest literature review, no specific molecular modeling or docking studies for 4-Nitrobenzo researchgate.netnih.govimidazo[1,2-a]pyridine have been published. Consequently, there is no data available to populate tables regarding its binding affinities, interacting residues with specific biological targets, or detailed binding mechanisms.
Further research is required to elucidate the potential therapeutic applications of 4-Nitrobenzo researchgate.netnih.govimidazo[1,2-a]pyridine through computational chemistry. Such studies would be invaluable in identifying potential protein targets and understanding the structural basis for its activity.
Conclusion
4-Nitrobenzo nih.govnih.govimidazo[1,2-a]pyridine (B132010) represents a significant, albeit still developing, area of research within the broader field of nitrogen heterocycles. Its synthesis, reactivity, and properties are of considerable interest due to the versatile nature of the Benzo nih.govnih.govimidazo[1,2-a]pyridine scaffold and the profound influence of the nitro substituent. While specific data for the 4-nitro derivative remains somewhat limited in publicly accessible literature, the knowledge gained from closely related analogues provides a strong foundation for future investigations. Continued exploration into the synthesis, derivatization, and material applications of this compound is expected to unveil new opportunities in medicinal chemistry, materials science, and organic electronics.
An exploration of the synthetic routes leading to the formation of the imidazo[1,2-a]pyridine scaffold, a core structure in many pharmacologically active compounds, reveals a rich and diverse landscape of chemical reactions. This article focuses specifically on the synthetic methodologies applicable to 4-Nitrobenzo nih.govnih.govimidazo[1,2-a]pyridine and its precursors, detailing the foundational strategies that enable the construction of the essential imidazo[1,2-a]pyridine core.
Advanced Applications in Materials Science and Chemical Sensing
Application as Phosphors in Optoelectronic Devices
Polycyclic fused heterocyclic systems with conjugated planar structures, such as benzo mdpi.comrsc.orgimidazo[1,2-a]pyrimidines, are of significant interest for their potential use as phosphors in optoelectronics. rsc.org The inherent fluorescence of the imidazo[1,2-a]pyridine (B132010) core, combined with the electronic influence of substituents, allows for the tuning of their emission properties. ijrpr.com For instance, derivatives of imidazo[1,2-a]pyridine have been investigated as electron acceptors in the construction of high-performance deep-blue organic light-emitting diodes (OLEDs). nih.gov
In one study, novel bipolar deep-blue fluorescent emitters were designed using an imidazo[1,2-a]pyridine (IP) unit as the electron acceptor and a phenanthroimidazole (PI) unit as the electron donor. nih.gov These materials exhibited excellent thermal stability and high emission quantum yields. Non-doped OLEDs based on these emitters demonstrated impressive external quantum efficiencies (EQEs) of up to 4.85% with Commission Internationale de l'Éclairage (CIE) coordinates in the deep-blue region. nih.gov Doped devices showed even higher performance, with a maximum EQE of 6.13% and CIE coordinates of (0.153, 0.078). nih.gov These findings highlight the potential of imidazo[1,2-a]pyridine derivatives in developing highly efficient deep-blue emitters for OLED applications with negligible efficiency roll-off at high brightness. nih.gov
| Emitter | Device Type | Max. EQE (%) | CIE Coordinates (x, y) |
| IP-PPI | Non-doped | 4.85 | (0.153, 0.097) |
| IP-DPPI | Non-doped | 4.74 | (0.154, 0.114) |
| IP-PPI (40 wt%) | Doped | 5.23 | (0.154, 0.077) |
| IP-DPPI (20 wt%) | Doped | 6.13 | (0.153, 0.078) |
Table showing the performance of OLEDs based on imidazo[1,2-a]pyridine emitters. Data sourced from a 2020 study on deep-blue fluorescent emitters. nih.gov
Development as Fluorescent Dyes for Industrial and Scientific Applications
The imidazo[1,2-a]pyridine scaffold is a versatile platform for the development of fluorescent dyes with a wide range of applications. nih.gov The photophysical properties of these dyes can be readily tuned through chemical modifications, such as the introduction of electron-donating or electron-withdrawing groups. nih.gov This allows for the creation of dyes with specific absorption and emission characteristics suitable for various industrial and scientific purposes.
A library of imidazo[1,2-a]pyridine derivatives was synthesized and their optical properties were studied. nih.gov It was found that their emission quantum yields ranged from 0.2 to 0.7, depending on the substitution pattern on the phenyl ring. nih.gov Electron-donating substituents generally improved the luminescence performance of these compounds. nih.gov Furthermore, the extension of the delocalized π-system was shown to increase the luminescence quantum yield. nih.gov These findings demonstrate the potential for creating a diverse palette of fluorescent dyes based on the imidazo[1,2-a]pyridine core for applications in materials science and beyond.
Utilization as Chemosensing Probes
The sensitivity of the fluorescence of imidazo[1,2-a]pyridine derivatives to their local environment makes them excellent candidates for the development of chemosensing probes. These probes can be designed to detect a variety of analytes, including explosives, metal ions, and changes in pH, with high sensitivity and selectivity.
Certain derivatives of benzo mdpi.comrsc.orgimidazo[1,2-a]pyridine have been shown to be effective fluorescent chemosensors for the detection of nitroaromatic explosives like picric acid. rsc.org These sensors often operate on the principle of fluorescence quenching, where the presence of the explosive compound diminishes the fluorescence intensity of the probe.
One study reported the synthesis of benzo mdpi.comrsc.orgimidazo[1,2-a]pyridines that exhibit aggregation-induced emission (AIE). rsc.org A particular compound from this series was utilized for the detection of picric acid, demonstrating a low detection limit of 42.5 nM and a high quenching constant of 7.27 × 10⁴ M⁻¹. rsc.org The mechanism of detection is attributed to the electron-deficient nature of picric acid, which facilitates an electron transfer from the excited state of the fluorophore, leading to the quenching of its fluorescence.
Fused imidazo[1,2-a]pyridine scaffolds have been successfully employed in the design of fluorescent probes for the detection of metal ions. rsc.orgrsc.org These probes can exhibit "turn-on" or "turn-off" fluorescence responses upon binding with specific metal ions, allowing for their selective detection.
A novel fluorescent sensor based on a fused imidazopyridine scaffold was developed for the highly sensitive and selective detection of Fe³⁺ and Hg²⁺. rsc.org The probe exhibited a 'turn-on' fluorescence response to Fe³⁺ and a 'turn-off' response to Hg²⁺. The limits of detection for Fe³⁺ and Hg²⁺ were determined to be 4.0 ppb and 1.0 ppb, respectively. rsc.org This high selectivity was maintained even in the presence of other competing cations. rsc.org
| Analyte | Response | Limit of Detection |
| Fe³⁺ | 'Turn-on' | 4.0 ppb |
| Hg²⁺ | 'Turn-off' | 1.0 ppb |
Table summarizing the metal ion sensing capabilities of a fused imidazopyridine-based fluorescent probe. Data from a study on Fe³⁺ and Hg²⁺ detection. rsc.org
The development of fluorescent probes for monitoring pH changes in biological systems is of great interest. Imidazo[1,2-a]pyridine derivatives have been utilized to create ratiometric pH probes that can accurately measure pH in living cells. rsc.org These probes exhibit changes in their fluorescence emission at different wavelengths in response to varying pH levels, allowing for a more precise determination of pH compared to intensity-based probes. A patent has been filed for an imidazo[1,2-a]pyridine-based ratiometric fluorescent probe designed for the determination of extremely acidic pH changes in living cells and Escherichia coli. rsc.org This probe is reported to have high sensitivity, good selectivity, and a large Stokes shift, making it a promising tool for biological research. rsc.org
Exploration of Aggregation-Induced Emission (AIE) Characteristics
Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This property is highly desirable for various applications, including bio-imaging and chemical sensing. Several derivatives of imidazo[1,2-a]pyridine and benzo mdpi.comrsc.orgimidazo[1,2-a]pyrimidine (B1208166) have been found to exhibit AIE characteristics. rsc.org
The AIE effect in these compounds is often attributed to the restriction of intramolecular rotation in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. For instance, certain 4-(aryl)benzo mdpi.comrsc.orgimidazo[1,2-a]pyrimidine-3-carbonitriles have been shown to display AIE properties in mixtures of tetrahydrofuran (B95107) and water. nih.gov The study of AIE in imidazo[1,2-a]pyridine-based systems is an active area of research with the potential to yield novel materials for a wide range of applications.
Investigation of Mechanochromic Properties
Mechanochromic materials, which change their luminescent properties in response to mechanical stimuli such as grinding or shearing, are of great interest for applications in sensors, security inks, and data storage. While direct research on the mechanochromic behavior of 4-Nitrobenzo nih.govnih.govimidazo[1,2-a]pyridine is not extensively documented, studies on closely related structures suggest the potential of this heterocyclic system. For instance, research into a series of 4-(aryl)-benzo nih.govnih.govimidazo[1,2-a]pyrimidine-3-carbonitriles, which share a similar fused heterocyclic core, has shown that some derivatives exhibit noticeable changes in their emission maxima or intensity upon mechanical stimulation. This phenomenon is often attributed to alterations in the solid-state molecular packing and intermolecular interactions induced by the mechanical force. The inherent charge-transfer characteristics of the benzo nih.govnih.govimidazo[1,2-a]pyridine skeleton, likely enhanced by the electron-withdrawing nitro group, make it a promising candidate for further investigation into mechanochromic luminescence.
Role in Organoelectronic Materials
The benzo nih.govnih.govimidazo[1,2-a]pyridine framework is recognized for its potential in the development of organoelectronic and fluorescent materials. rsc.org The fused aromatic system provides a rigid, planar structure conducive to π-π stacking and efficient charge transport, which are critical properties for organic electronics. Derivatives of the imidazo[1,2-a]pyridine (IP) core have been successfully employed as electron-accepting units in the design of bipolar deep-blue fluorescent emitters for organic light-emitting diodes (OLEDs). nih.govresearchgate.net In these designs, the IP moiety is paired with an electron-donating unit to create a molecule with excellent thermal stability and high quantum yields. nih.gov Non-doped OLEDs based on such emitters have demonstrated high external quantum efficiencies (EQEs) of nearly 5% with deep-blue emission, and doped devices have achieved even higher EQEs of over 6%. nih.gov The incorporation of a strong electron-withdrawing group like the nitro group onto the benzo nih.govnih.govimidazo[1,2-a]pyridine scaffold could further enhance its electron-accepting nature, making it a valuable building block for new high-performance emitters and other organoelectronic components.
Applications in Corrosion Inhibition
Derivatives of imidazo[1,2-a]pyridine have been reported as effective corrosion inhibitors, particularly for mild steel in acidic environments. researchgate.net The efficacy of these organic inhibitors stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes corrosive processes. researchgate.netfrontiersin.org This adsorption is facilitated by the presence of nitrogen heteroatoms and the planar nature of the fused rings, which promote strong interactions with the metal.
Research has demonstrated that various substituted imidazo[1,2-a]pyridine and related imidazo[1,2-a]pyrimidine derivatives exhibit excellent inhibition efficiencies. frontiersin.orgrsc.org The mechanism involves the inhibitor molecules displacing water from the metal surface and forming a stable, hydrophobic film. rsc.org Studies on related compounds, including those with nitro and nitroso substitutions, confirm the strong performance of this class of inhibitors. researchgate.net The adsorption process for these compounds generally follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. frontiersin.orgrsc.org
| Inhibitor Compound | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| (E)-2-(4-chlorophenyl)-N-(3-nitrobenzylidene)imidazo[1,2-a]pyrimidin-3-amine (IPY 1) | 1.0 M HCl | 10-3 M | 94.22 | rsc.org |
| (E)-2-(4-chlorophenyl)-N-(2-nitrobenzylidene)imidazo[1,2-a]pyrimidin-3-amine (IPY 2) | 1.0 M HCl | 10-3 M | 96.10 | rsc.org |
| 2,4-diphenylbenzo nih.govnih.govimidazo[1,2-a]pyrimidine (DPIP) | 1.0 M HCl | 0.1 mmol L-1 | 90.5 | frontiersin.org |
| 2-(4-octylphenyl)-4-phenylbenzo nih.govnih.govimidazo[1,2-a]pyrimidine (OPIP) | 1.0 M HCl | 0.1 mmol L-1 | 91.9 | frontiersin.org |
Potential for Cell Imaging Applications (focused on chemical probe aspect)
The inherent fluorescence of the imidazo[1,2-a]pyridine scaffold makes it a highly attractive core structure for the design of chemical probes for biological imaging. mdpi.com By functionalizing this fluorophore with specific recognition units, scientists can create probes that selectively bind to target analytes within living cells, resulting in a detectable change in fluorescence (e.g., 'turn-on' or 'turn-off' signals). nih.gov This strategy has been successfully applied to develop probes for a variety of important biological targets.
For example, a small-molecule fluorescent probe based on 2-(imidazo[1,2-a]pyridin-2-yl)phenyl acrylate (B77674) was designed for the selective detection of cysteine (Cys) over other biothiols, demonstrating a 76-fold enhancement in fluorescence intensity upon reaction. nih.gov This probe was successfully used for imaging Cys in living cells and zebrafish. nih.gov In other work, a fused imidazopyridine scaffold was developed as a fluorescent sensor for detecting Fe³⁺ ('turn-on') and Hg²⁺ ('turn-off') ions in aqueous media and within HeLa cells. nih.gov Similarly, an imidazo[1,2-a]pyridine-functionalized xanthene dye was engineered to detect Hg²⁺ in living HeLa cells, exhibiting low cytotoxicity and high selectivity. rsc.org Another probe based on the imidazo[1,2-a]pyridine structure was synthesized for the detection of hydrazine, a toxic chemical, and was applied to imaging in HepG2 cells. researchgate.net These examples underscore the versatility of the imidazo[1,2-a]pyridine core as a platform for creating sophisticated chemical tools for visualizing specific molecular events and analytes in complex biological systems.
| Probe Target | Cell Line / Organism | Fluorescence Response | Reference |
|---|---|---|---|
| Cysteine (Cys) | Living cells & zebrafish | ~76x fluorescence enhancement | nih.gov |
| Fe³⁺ | HeLa cells | Turn-on | nih.gov |
| Hg²⁺ | HeLa cells | Turn-off | nih.gov |
| Hg²⁺ | HeLa cells | Fluorescence enhancement (ring-opening) | rsc.org |
| Hydrazine | HepG2 cells | Staining (blue color) | researchgate.net |
Structure Reactivity Relationships and Design Principles
Elucidation of Substituent Effects on Reaction Efficiency and Regioselectivity
The efficiency and regioselectivity of reactions involving the benzo tandfonline.comresearchgate.netimidazo[1,2-a]pyridine (B132010) core are significantly influenced by the nature and position of substituents. In the synthesis of certain derivatives, the reaction yields can be remarkably robust and seemingly independent of the electronic properties of the substituents. For instance, during the oxidation step to form various 4-(aryl)benzo tandfonline.comresearchgate.netimidazo[1,2-a]pyrimidine-3-carbonitriles, the yields were comparable across different derivatives, suggesting an insignificant influence of the substituent's nature on this specific transformation. nih.govmdpi.com Similarly, the synthesis of a series of biologically active benzo tandfonline.comresearchgate.netimidazo[1,2-a]pyrimidine (B1208166) derivatives from chalcone (B49325) precursors proceeded in good to excellent yields, accommodating a variety of substitutions. nih.gov
Regioselectivity, particularly in N-alkylation reactions, presents a notable challenge. The tautomeric nature of the imidazo[4,5-b]pyridine skeleton, a related scaffold, means that alkylation can occur at different nitrogen positions, leading to the formation of multiple regioisomers. mdpi.com The control of this regioselectivity is a key aspect of synthetic design.
Table 1: Influence of Substituents on Reaction Outcomes
| Reaction Type | Substituent Effect on Efficiency | Key Influencing Factors | Source |
|---|---|---|---|
| Oxidation of Dihydro-derivatives | Insignificant influence on yield | Robustness of the oxidation process | nih.govmdpi.com |
| Cyclocondensation with Chalcones | Generally high yields (good to excellent) | Reaction tolerates diverse substitutions | nih.gov |
| Palladium-mediated Cross-Coupling | Significant influence on yield | Ligand structure, substrate electronics | nih.gov |
| Enzyme Inhibition (Structure-Activity) | Reduced efficiency with bulky groups | Steric hindrance around active positions | nih.gov |
| N-Alkylation | Affects product distribution (Regioselectivity) | Tautomerism of the heterocyclic core | mdpi.com |
Correlation Between Structural Modifications and Optical/Photophysical Properties
The optical and photophysical properties of benzo tandfonline.comresearchgate.netimidazo[1,2-a]pyridine derivatives are intrinsically linked to their molecular structure. The π-conjugated bicyclic nature of the core scaffold is responsible for its inherent fluorescence. ijrpr.com The emission characteristics can be precisely tuned through structural modifications, particularly by introducing electron-donating or electron-withdrawing groups.
A general principle is that electron-donating substituents tend to enhance luminescence performance, while electron-withdrawing substituents, such as the nitro (NO2) group, often lead to less intense emissions. ijrpr.com Theoretical studies on related imidazo[1,2-a]pyridine dyes have shown that a NO2 group can create an energy barrier for processes like excited-state intramolecular proton transfer (ESIPT), thereby altering the photophysical behavior. tandfonline.com
Many derivatives exhibit positive emission solvatochromism, where the emission wavelength shifts depending on the polarity of the solvent, with Stokes shifts ranging from 120 to 180 nm being recorded. nih.govmdpi.com This property is valuable for applications in chemical sensing. The introduction of different aryl groups can also modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. For instance, anthracenyl donor groups lead to HOMO delocalization on the donor moiety, while the benzo tandfonline.comresearchgate.netimidazo[1,2-a]pyrimidine core contributes to the LUMO. mdpi.com
Table 2: Effect of Substituents on Photophysical Properties
| Substituent Type | Effect on Fluorescence | Observed Phenomena | Source |
|---|---|---|---|
| Electron-donating (e.g., -OCH3, -N(CH3)2) | Improved luminescence performance | Enhanced quantum yield | ijrpr.com |
| Electron-withdrawing (e.g., -NO2, -CN) | Less intense emission; quenching | Creation of energy barriers for ESIPT | tandfonline.comijrpr.com |
| Aryl groups (general) | Tuning of emission wavelength | Positive solvatochromism, large Stokes shifts | nih.govmdpi.comresearchgate.net |
| Anthracenyl group | Modulates HOMO-LUMO energy gap | Charge delocalization effects | mdpi.com |
Design Principles for Modulating Chemical Reactivity
The modulation of chemical reactivity in the synthesis of benzo tandfonline.comresearchgate.netimidazo[1,2-a]pyridine derivatives is guided by several key design principles aimed at improving efficiency, selectivity, and sustainability. A prominent principle is the development of transition-metal-free reaction pathways. rsc.org Such methods, including cascade reactions of ynones with 2-methylbenzimidazoles, offer an efficient route to the desired products under mild conditions. rsc.org Metal-free and solvent-free conditions, often employing recyclable catalysts like Brønsted acidic ionic liquids, are advantageous for minimizing waste and avoiding trace metal contamination in the final products, which is particularly important in pharmaceutical synthesis. rsc.org
The choice of reaction conditions is a powerful tool for controlling reactivity. For example, remarkably fast cyclization reactions have been achieved by using specific oxidants like chloramine-T in conjunction with solvents such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which can facilitate the reaction without the need for a base. researchgate.netresearchgate.net
Influence of Molecular Architecture on Advanced Material Performance
The rigid, planar, and π-conjugated molecular architecture of the benzo tandfonline.comresearchgate.netimidazo[1,2-a]pyridine scaffold makes it a promising candidate for applications in advanced materials. researchgate.netrsc.org These structural features are foundational to their use as organoelectronic and fluorescent materials. rsc.org
Derivatives of this scaffold are considered valuable for the construction of functionalized π-conjugated materials. mdpi.com A key design strategy involves creating "push-pull" systems by incorporating strongly electron-withdrawing groups (like cyano or nitro) and electron-donating groups into the molecular framework. This architecture facilitates intramolecular charge transfer, a property that is highly desirable for applications in dye-sensitized solar cells and as non-doped organic light-emitting diodes (OLEDs). mdpi.comijrpr.com
The performance of these materials is directly tied to their molecular structure. For example, the inherent fluorescent properties can be tuned for specific applications, and some derivatives have been shown to exhibit mechanochromic properties. ijrpr.com This phenomenon, where the material changes its emission maxima or intensity in response to mechanical stimulation like grinding or shearing, opens up possibilities for their use in sensors and smart materials. nih.govmdpi.com The potential to fine-tune photophysical properties through targeted structural modifications allows for the rational design of materials with optimized performance for optoelectronic devices. researchgate.net
Future Perspectives and Emerging Research Directions
Innovations in Green and Sustainable Synthetic Methodologies for Benzorsc.orgresearchgate.netimidazo[1,2-a]pyridines
The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For benzo rsc.orgresearchgate.netimidazo[1,2-a]pyridines and related structures, research is shifting away from traditional methods that may involve harsh conditions or toxic reagents towards greener alternatives. Key innovations include the use of recyclable catalysts, minimizing waste, and employing metal- and solvent-free conditions. nih.govrsc.org
One promising approach involves the use of Brønsted acidic ionic liquids as efficient and recyclable catalysts. nih.gov This method facilitates the preparation of related benzo rsc.orgresearchgate.netimidazo[1,2-a]pyrimidines in good to excellent yields under solvent-free conditions, highlighting a pathway that reduces waste and avoids trace metal contamination. nih.govrsc.org Another significant advancement is the development of transition-metal-free cascade reactions. For instance, the reaction of ynones with 2-methylbenzimidazoles proceeds through a Michael addition followed by an intramolecular cycloaddition and dehydration, offering a direct and efficient route to benzo rsc.orgresearchgate.netimidazo[1,2-a]pyridines under mild conditions. rsc.orgresearchgate.net Metal-free oxidative intramolecular cyclizations have also been achieved using reagents like chloramine-T in solvents such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which allows for remarkably fast reactions at room temperature without the need for a base. researchgate.netresearchgate.net
| Method | Catalyst / Reagent | Conditions | Key Advantages |
| Ionic Liquid Catalysis nih.govrsc.org | Brønsted acidic ionic liquid | Solvent-free, 100 °C | Recyclable catalyst, metal-free, atom-economic, ease of product isolation. |
| Transition-Metal-Free Cascade rsc.orgresearchgate.net | None | Mild conditions | Avoids transition metals, efficient C-N and C-C bond formation. |
| Oxidative Intramolecular Cyclization researchgate.net | Chloramine-T / HFIP | Metal-free, base-free, room temp. | Fast reaction times, mild conditions. |
| Palladium-Catalyzed Annulation acs.org | Palladium catalyst | 110 °C | Stereoselective, provides access to fluorescent derivatives. |
Advanced Functionalization for Tailored Material Properties
Beyond synthesis, the functionalization of the benzo rsc.orgresearchgate.netimidazo[1,2-a]pyridine (B132010) core is crucial for tuning its chemical and physical properties for specific applications, particularly in material science. rsc.org The inherent fluorescence of this scaffold makes it an attractive candidate for developing novel organoelectronic and chemosensing materials. rsc.orgresearchgate.net
Strategic functionalization allows for the modulation of photophysical properties. For example, a palladium-catalyzed annulation reaction involving benzimidazoles, alkynyl bromides, and internal alkynes produces a range of fluorescent benzo rsc.orgresearchgate.netimidazo[1,2-a]pyridines. acs.org These compounds exhibit blue or green fluorescence with quantum yields reaching as high as 0.89 in solution and 0.74 in the solid state, demonstrating their potential for use in optical devices. acs.org The introduction of different substituents can fine-tune the emission wavelengths and efficiency, paving the way for materials with tailored optical characteristics. The direct functionalization of the core scaffold is considered a highly efficient strategy for creating diverse derivatives for applications in both medicinal chemistry and materials science. rsc.org
| Functionalization Strategy | Resulting Property | Wavelength (Solution) | Quantum Yield (Solution) | Wavelength (Solid) | Quantum Yield (Solid) |
| Pd-Catalyzed Annulation acs.org | Blue/Green Fluorescence | 454–503 nm | 0.19–0.89 | 472–506 nm | 0.02–0.74 |
Integration with Multicomponent Reaction Design for Complex Scaffold Synthesis
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers high atom economy, convergence, and efficiency. mdpi.com Integrating MCRs into the synthesis of benzo rsc.orgresearchgate.netimidazo[1,2-a]pyridine derivatives enables the rapid generation of molecular diversity and the construction of intricate scaffolds. rsc.org
The Groebke–Blackburn–Bienaymé reaction (GBBR), an isocyanide-based MCR, is a premier method for synthesizing related imidazo[1,2-a]pyridine-3-amines. mdpi.commdpi.com This strategy can be combined with other reactions, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), in a one-pot process to create complex bis-heterocyclic compounds. mdpi.com Such approaches are valuable for drug discovery, as they can link the privileged imidazopyridine core to other important pharmacophores like the 1,2,3-triazole ring. mdpi.com One-pot combinatorial syntheses have also been used to create novel fused tetracyclic systems, such as benzo rsc.orgresearchgate.netimidazo[1,2-a]thiopyrano[3,4-d]pyrimidin-4(3H)-one derivatives, by reacting an aryl aldehyde, 2H-thiopyran-3,5(4H,6H)-dione, and 1H-benzo[d]imidazol-2-amine. lookchem.com These methods demonstrate the power of MCRs to build complex, polycyclic structures from simple starting materials under mild conditions. nih.govlookchem.com
Synergistic Approaches Combining Experimental and Computational Research
The integration of computational chemistry with experimental synthesis and analysis is accelerating research into benzo rsc.orgresearchgate.netimidazo[1,2-a]pyridines and related heterocycles. This synergistic approach allows for a deeper understanding of molecular properties, reaction mechanisms, and biological interactions, guiding the design of new compounds with desired characteristics.
Computational methods like Density Functional Theory (DFT) are used to analyze molecular structures, vibrational properties, and electronic characteristics. nih.govnih.gov For instance, DFT calculations can predict the most stable tautomeric forms of a molecule and analyze frontier molecular orbitals (HOMO-LUMO) to understand its chemical reactivity. nih.govmdpi.com This theoretical insight helps rationalize experimental outcomes, such as the regioselectivity of alkylation reactions. mdpi.com In drug discovery, molecular docking simulations are employed to predict the binding modes of newly synthesized compounds with biological targets, such as protein kinases. nih.govnih.gov These in silico predictions are then validated through in vitro biochemical assays. This combined strategy of computational screening followed by experimental testing streamlines the identification of potent lead compounds and provides a rational basis for further structural optimization. nih.gov
| Research Area | Computational Method | Experimental Verification | Key Synergistic Finding |
| Reactivity Analysis nih.govmdpi.com | DFT | NMR, X-Ray Diffraction | Predicted electronic properties and stable tautomers explained observed reaction regioselectivity. |
| Drug Design nih.govnih.gov | Molecular Docking | In vitro biochemical assays | Docking predicted binding modes, guiding the synthesis of potent enzyme inhibitors. |
| Structural Analysis nih.gov | DFT | IR, Raman, XRD | Calculated vibrational spectra and molecular structures matched experimental data. |
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for preparing 4-nitrobenzo[4,5]imidazo[1,2-a]pyridine derivatives?
- Methodology :
-
Multicomponent reactions (MCRs) are highly efficient. For example, a one-pot reaction of 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole with malononitrile and aromatic aldehydes yields 1-amino-3-(4-substituted)-4-nitro derivatives with high purity and minimal workup .
-
Cyclization strategies : Michael addition–cyclization between 2-aminobenzimidazoles and α-azidochalcones in ethanol under reflux produces 3-amino-2,4-diaryl derivatives. Triethylamine is critical for deprotonation .
-
Catalytic methods : ZnFe2O4 nanoparticles under ultrasonic irradiation accelerate reactions, achieving high yields (e.g., 85–90%) and recyclable catalysts .
- Key Data :
| Method | Yield | Catalyst/Solvent | Reference |
|---|---|---|---|
| Multicomponent reaction | 85% | None (self-precipitating) | |
| Michael addition | 70–90% | EtOH, Et3N | |
| Ultrasonic + ZnFe2O4 | 90% | ZnFe2O4, H2O |
Q. How can researchers confirm the structural integrity of this compound derivatives?
- Analytical workflow :
NMR spectroscopy : ^1H and ^13C NMR identify substituent positions and nitro group integration. For example, δ 13.13 ppm (s, 1H) corresponds to NH in 4-nitro derivatives .
IR spectroscopy : Bands at ~2200 cm⁻¹ (CN stretch) and 1670–1514 cm⁻¹ (aromatic C=C) confirm functional groups .
Mass spectrometry : TOF-MS provides molecular ion peaks (e.g., [M+H]+ at m/z 337.2) for precise molecular weight validation .
Chromatography : TLC and HPLC monitor reaction progress and purity. Hexane/EtOAc (3:1) is effective for column purification .
Q. What pharmacological activities are associated with the benzo[4,5]imidazo[1,2-a]pyridine scaffold?
- Biological relevance :
- Enzyme inhibition : Derivatives inhibit α-glucosidase (IC50 < 10 µM) and kinases (Aurora-A, KSP), with chlorine substitutions reducing potency .
- Anti-inflammatory effects : Imidazo[1,2-a]pyridine derivatives suppress pro-fibrotic and inflammatory pathways in vivo, validated via TNF-α/IL-6 assays .
- Anticancer potential : Docking studies show binding to β-catenin (Wnt pathway) and Aurora-A kinase active sites, correlating with antiproliferative activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to address limitations in existing synthetic methods?
- Challenges : Long reaction times (10+ hours), toxic solvents, and low yields in non-catalytic routes .
- Solutions :
- Ultrasonic irradiation : Reduces reaction time by 50–70% (e.g., from 10 h to 3 h) via enhanced mass transfer .
- Green solvents : Replace DMF/THF with ethanol/water mixtures, improving sustainability without compromising yield .
- Heterogeneous catalysts : ZnFe2O4 increases turnover frequency (TOF) by 2–3× compared to homogeneous catalysts .
Q. How should researchers resolve contradictions in reported biological activity data for similar derivatives?
- Case study : Chlorine-substituted derivatives show reduced α-glucosidase inhibition (IC50 25 µM vs. 8 µM for unsubstituted analogs) .
- Resolution strategies :
SAR analysis : Map substituent effects via 3D-QSAR models to identify steric/electronic contributions.
Dose-response curves : Validate discrepancies using standardized assays (e.g., p-nitrophenyl glucopyranoside hydrolysis for α-glucosidase) .
Crystallography : Resolve binding modes via X-ray structures of enzyme-inhibitor complexes .
Q. What computational approaches are used to predict the bioactivity of this compound derivatives?
- Methodology :
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like α-glucosidase (PDB 2ZE0) and Aurora-A kinase (PDB 1MQ4). Nitro groups often form H-bonds with Arg/Lys residues .
- MD simulations : 100-ns trajectories assess binding stability (RMSD < 2 Å) and free energy (MM-PBSA) .
- ADMET prediction : SwissADME predicts moderate permeability (LogP ~3.5) and CYP450 inhibition risks .
Q. How do substituent positions influence the electronic properties of the benzo[4,5]imidazo[1,2-a]pyridine core?
- Key findings :
- Nitro group at C4 : Enhances electron-withdrawing effects, reducing HOMO-LUMO gap (ΔE = 3.2 eV vs. 4.1 eV for non-nitro analogs) .
- Aryl groups at C2/C4 : Increase π-π stacking with enzyme active sites, improving inhibition (e.g., 4-methoxyphenyl boosts α-glucosidase activity by 40%) .
Data Contradiction Analysis
Q. Why do different synthetic routes for similar derivatives yield conflicting purity data?
- Root causes :
- Byproduct formation : Michael addition routes generate regioisomers requiring gradient elution in HPLC .
- Self-precipitation : Multicomponent reactions bypass column chromatography but may trap solvent impurities .
- Mitigation :
- Optimized workup : Use recrystallization (MeOH/H2O) or preparative HPLC (C18 column, 70% acetonitrile) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
